Metampicillin
Description
Classification and Chemical Nature within the Beta-Lactam Antibiotic Family
Metampicillin belongs to the class of penicillin antibiotics, which are part of the larger family of beta-lactam antibiotics. ontosight.aimedicaldialogues.innih.gov These antibiotics are characterized by the presence of a beta-lactam ring in their chemical structure, which is crucial for their antibacterial activity. ontosight.aimedicaldialogues.in Specifically, this compound is classified as an extended-spectrum penicillin and an aminopenicillin derivative. kegg.jpkegg.jpantibioticdb.comnih.gov
Chemically, this compound is prepared by the reaction of ampicillin (B1664943) with formaldehyde (B43269). medicaldialogues.innih.govkarger.comkoreascience.krkarger.compsu.eduresearchgate.net Its molecular formula is C₁₇H₁₉N₃O₄S, and its molecular weight is approximately 361.42 g/mol . kegg.jpebi.ac.ukchemsrc.comdrugcentral.org The structure includes the core 6-aminopenicillanic acid (6-APA) nucleus, common to all penicillins, with a side chain derived from the reaction with ampicillin and formaldehyde. tandfonline.com
Key chemical properties of this compound include its solubility in water and the presence of a beta-lactam ring and a cyclic aminal group formed during its synthesis. ontosight.airesearchgate.net Research using techniques like High Performance Liquid Chromatography (HPLC) has been employed to study its chemical behavior, particularly its hydrolysis. koreascience.krresearchgate.net
Historical Context of this compound Development as a Prodrug
The development of this compound is rooted in efforts to improve upon the properties of ampicillin. Ampicillin, a widely used broad-spectrum penicillin, faced limitations including relatively low oral absorption and chemical instability in acidic environments like the stomach. karger.compsu.edukarger.comchemicalbook.com
This compound was developed as a prodrug of ampicillin. antibioticdb.comkarger.comjaypeedigital.comwikidoc.org A prodrug is an inactive or less active compound that is converted into an active drug within the body. The rationale behind creating this compound was to enhance the oral bioavailability and potentially alter the pharmacokinetic profile compared to the parent drug, ampicillin. psu.edukarger.comchemicalbook.com
Studies have investigated the hydrolysis of this compound to ampicillin. This conversion is crucial for its activity, as ampicillin is the primary active compound. nih.govkarger.comkoreascience.krkarger.compsu.edu Research has shown that this hydrolysis occurs in aqueous solutions, with the rate being rapid under acidic conditions and less rapid in neutral mediums. karger.comkoreascience.krpsu.edu In human serum, the hydrolysis has been observed to be incomplete. karger.comkarger.com
Early research using techniques like electrophoresis and bioautography demonstrated the hydrolysis of this compound to ampicillin. karger.com HPLC methods have also been developed for the simultaneous determination of this compound and ampicillin, allowing for the study of the kinetics of this hydrolysis under various conditions of pH and temperature. koreascience.krresearchgate.net For instance, studies have reported a half-life of 41.5 minutes for the hydrolysis of this compound to ampicillin at physiological pH (7.0) and temperature (37°C). koreascience.krresearchgate.net
Role and Research Significance of this compound in Antimicrobial Strategies
This compound's research significance lies primarily in its role as a prodrug of ampicillin and the insights gained from studying its hydrolysis and pharmacokinetic behavior. While this compound itself exhibits antimicrobial activity in vitro, this is largely attributed to its hydrolysis and the subsequent release of ampicillin. karger.comkarger.comkarger.com In vitro studies have shown that this compound has a spectrum and level of activity similar to that of ampicillin. karger.comkarger.com However, like ampicillin, it is generally inactive against bacteria that produce penicillinase enzymes. karger.comkarger.com
Research into this compound has contributed to the understanding of prodrug design within the beta-lactam class. The goal was to achieve better absorption or targeted delivery compared to ampicillin. psu.edukarger.comchemicalbook.com Studies have investigated its absorption and excretion in humans following different routes of administration. karger.compsu.edu For example, following oral administration, this compound has generally not been detected in the bloodstream or urine, with all observed activity attributed to ampicillin. karger.comkarger.com After intramuscular administration, both this compound and ampicillin have been detected in the blood, but only ampicillin in the urine. karger.comkarger.com
The study of this compound's hydrolysis kinetics under various conditions is significant for understanding its stability and how it is converted to the active drug in biological systems. koreascience.krresearchgate.net This research provides valuable data for the development and evaluation of other prodrugs.
Furthermore, research involving this compound has sometimes intersected with studies exploring novel mechanisms or applications of beta-lactam compounds. For instance, this compound has been included in screens searching for compounds that enhance the activity of proteins like torsinA, although the established antibacterial mechanism of beta-lactams involves binding to bacterial penicillin-binding proteins (PBPs). ontosight.aimedicaldialogues.inrmmg.orgnih.gov This highlights the potential for academic research to uncover unexpected properties or interactions of known compounds.
The development and study of this compound, alongside other ampicillin prodrugs like bacampicillin (B1208201) and pivampicillin, illustrate ongoing efforts in pharmaceutical research to optimize the delivery and effectiveness of established antibiotics in the face of evolving antimicrobial resistance. karger.comjaypeedigital.comwikidoc.orgnih.gov
Data Table: Hydrolysis Half-life of this compound koreascience.krresearchgate.net
| Condition | Half-life (approx.) |
| Physiological pH (7.0) and Temperature (37°C) | 41.5 minutes |
| Acidic pH | Rapid hydrolysis |
| Neutral Medium | Less rapid |
| Human Serum | Incomplete |
Data Table: Relative Cross-Reactivity in a Penicillin EIA tandfonline.com
| Compound | Relative Cross-Reactivity (Penicillin G = 100%) |
| This compound | 130% |
| Penicillin G | 100% |
| Penicillin V | 160% |
| Ampicillin | 45% |
| Amoxicillin | 45% |
| Oxacillin (B1211168) | 98% |
| Cloxacillin | 49% |
| Dicloxacillin | 57% |
| Methicillin (B1676495) | 32% |
| Carbenicillin | 39% |
| Ticarcillin | 110% |
| Piperacillin | 26% |
| Azlocillin | 110% |
| Epicillin | 23% |
| Pheneticillin | 68% |
| 6-APA | 12% |
| Cephalosporins | Not detected |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/t10-,11-,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECHKJQHUVANE-MCYUEQNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048479 | |
| Record name | Metampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6489-97-0 | |
| Record name | Metampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6489-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metampicillin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006489970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metampicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0H6U7VSTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Metampicillin
Reaction Pathways for Metampicillin Synthesis from Ampicillin (B1664943) and Formaldehyde (B43269)
The primary and established method for synthesizing this compound is through the chemical reaction of ampicillin with formaldehyde. acs.orgwikipedia.org This reaction leads to the formation of a cyclic aminal structure. nih.govisotope.com
Established Synthetic Procedures and Adaptations
The synthesis of this compound is typically carried out by reacting ampicillin, often as its sodium salt, with an aqueous solution of formaldehyde at room temperature. nih.gov One established laboratory-scale procedure involves dissolving ampicillin sodium salt in water and then adding a molar excess of formaldehyde. nih.gov The reaction mixture is stirred for a period, typically around two hours, to allow for the formation of this compound. nih.gov
Adaptations to this general procedure can be made, for instance, in the preparation of the formaldehyde solution. To achieve an aqueous solution, paraformaldehyde can be suspended in water and heated until a clear solution is obtained. nih.gov The reaction progress and product formation can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govisotope.com
Recent research has focused on elucidating the precise structure of this compound, which had been a subject of some debate. Advanced analytical techniques, including high-resolution NMR spectroscopy, have confirmed that in solution, this compound exists as a cyclic aminal. nih.govisotope.com Further reaction with excess formaldehyde can lead to the formation of a second product with an additional exocyclic hemiaminal group. nih.govisotope.com
Role of Stoichiometry in Product Distribution
The stoichiometry of the reactants, specifically the molar ratio of formaldehyde to ampicillin, plays a crucial role in determining the distribution of products in the synthesis of this compound. The reaction between ampicillin and formaldehyde can yield more than one product, and the relative amounts of these products are dependent on the initial reactant concentrations. nih.govisotope.com
When ampicillin is reacted with a twofold excess of formaldehyde, the primary product observed is the cyclic aminal, which is considered to be this compound. nih.govresearchgate.net However, trace amounts of other related products may also be detected. nih.govresearchgate.net
Increasing the excess of formaldehyde, for instance to a tenfold excess, leads to the formation of a different major product. nih.govisotope.com In the presence of a larger excess of formaldehyde, a further reaction occurs where an additional formaldehyde molecule reacts with the cyclic aminal nitrogen to form an exocyclic hemiaminal group. nih.govisotope.com This demonstrates that by controlling the stoichiometry, the synthesis can be directed towards a desired product. The addition of more formaldehyde correlates with an increased formation of the hemiaminal product and a decrease in the cyclic aminal (this compound). researchgate.net
The following table summarizes the effect of formaldehyde stoichiometry on the major product formed:
| Molar Ratio (Formaldehyde:Ampicillin) | Major Product |
| 2:1 | Cyclic aminal (this compound) |
| >2:1 (e.g., 10:1) | Cyclic aminal with an additional exocyclic hemiaminal group |
Purification Techniques for Synthesized this compound
Following the synthesis of this compound, purification is a critical step to isolate the desired product from unreacted starting materials, byproducts, and solvents. A common and effective technique for the purification of this compound is reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov
In a typical HPLC purification protocol for this compound, a reversed-phase column (e.g., C18) is used. nih.gov The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724), in water, with a small amount of an acid like formic acid to improve peak shape. nih.gov The gradient elution, where the concentration of the organic solvent is gradually increased, allows for the separation of compounds with different polarities.
After the this compound fraction is collected from the HPLC system, it is often subjected to lyophilization (freeze-drying). nih.gov This process removes the water and any volatile components from the sample, yielding the purified this compound as a solid. nih.gov The purity of the final product can be assessed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Isotopic Labeling Approaches for this compound Research
Isotopic labeling is a powerful technique used in chemical and biological research to trace the fate of molecules and to elucidate reaction mechanisms and metabolic pathways. While specific studies on isotopically labeled this compound are not extensively documented, the principles of isotopic labeling can be applied to its research. This would involve the use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to replace their naturally abundant counterparts in the this compound structure.
The synthesis of isotopically labeled this compound would require the use of labeled precursors. For instance, ¹³C-labeled this compound could be synthesized by using ¹³C-labeled formaldehyde. isotope.com Commercially available ¹³C-formaldehyde can be used in the reaction with ampicillin to introduce the ¹³C label into the cyclic aminal portion of the this compound molecule. isotope.com Similarly, deuterium-labeled this compound could be prepared using deuterium-labeled ampicillin (e.g., Ampicillin-d5) as the starting material. medchemexpress.com
Once synthesized, isotopically labeled this compound could be used in various research applications, including:
Metabolic studies: To track the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Mechanism of action studies: To investigate the molecular interactions of this compound with its biological targets.
Analytical chemistry: As internal standards in quantitative mass spectrometry-based assays for this compound.
Enzymatic Synthesis Principles Applicable to Beta-Lactam Antibiotics
The synthesis of this compound itself, involving the reaction with formaldehyde, is a chemical process. However, the broader class of beta-lactam antibiotics, to which this compound belongs, has been a major focus of research for enzymatic synthesis. The principles of enzymatic synthesis are highly relevant to the production of the precursor molecule, ampicillin, and other beta-lactam antibiotics.
Enzymatic synthesis offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact. nih.govbrieflands.com The key enzyme used in the industrial synthesis of ampicillin is Penicillin G Acylase (PGA). brieflands.com
The enzymatic synthesis of ampicillin catalyzed by PGA involves the acylation of 6-aminopenicillanic acid (6-APA), the core beta-lactam nucleus, with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME). brieflands.comdrexel.edu This reaction is a kinetically controlled process, where the enzyme facilitates the formation of the amide bond between 6-APA and the D-phenylglycine side chain. drexel.edu
Key principles and considerations in the enzymatic synthesis of beta-lactam antibiotics like ampicillin include:
Enzyme Selection and Immobilization: Penicillin G acylase from various microbial sources is widely used. Immobilization of the enzyme on a solid support is a common strategy to enhance its stability and allow for its reuse in industrial processes. nih.govbrieflands.com
Reaction Conditions: The pH, temperature, and substrate concentrations are critical parameters that need to be optimized to maximize the yield of the desired antibiotic and minimize side reactions, such as the hydrolysis of the product and the acyl donor. brieflands.comdrexel.edu
Substrate Engineering: The use of activated acyl donors, such as esters or amides of the side-chain acid, is necessary to drive the synthesis reaction forward. brieflands.com
While direct enzymatic synthesis of this compound from ampicillin and formaldehyde has not been reported, the enzymatic production of its precursor, ampicillin, is a well-established and important application of biocatalysis in the pharmaceutical industry.
Structural Elucidation and Conformational Studies of Metampicillin
Resolution of Previously Ambiguous Structural Assignments
Prior to recent detailed analyses, the exact structural form of metampicillin resulting from the reaction between ampicillin (B1664943) and formaldehyde (B43269) was not unequivocally assigned. Various structures had been proposed researchgate.netresearchgate.netnih.gov. Comprehensive NMR studies have now resolved this ambiguity, establishing that this compound predominantly exists as a formaldehyde-derived cyclic aminal researchgate.netresearchgate.netnih.govnih.gov. This finding is crucial for understanding the compound's properties and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy has been instrumental in elucidating the structure of this compound and characterizing its behavior in solution. High-field ¹H NMR and 2D NMR techniques have provided detailed insights into the molecular architecture and the dynamic processes occurring in solution researchgate.netresearchgate.netnih.gov.
Identification of the Formaldehyde-Derived Cyclic Aminal Structure
NMR studies have definitively shown that this compound contains a formaldehyde-derived cyclic aminal structure researchgate.netresearchgate.netnih.govnih.govwikidoc.orgox.ac.uk. This cyclic aminal is formed by the reaction of formaldehyde with the amino group of ampicillin. Specific resonances in the ¹H NMR spectra, particularly those corresponding to the methylene (B1212753) protons originating from formaldehyde, have been key to identifying this cyclic structure researchgate.netresearchgate.netnih.gov. Analysis using 2D NMR techniques further supported this structural assignment researchgate.netnih.gov.
Characterization of Co-existing Hemiaminal Species in Solution
NMR time-course experiments have revealed that in addition to the cyclic aminal, another product containing an exocyclic hemiaminal group co-exists in solution, especially in the presence of excess formaldehyde researchgate.netresearchgate.netnih.govnih.govwikidoc.orgox.ac.uk. This hemiaminal species is formed by the further reaction of formaldehyde with the nitrogen atom of the cyclic aminal researchgate.netnih.gov. The presence and characteristics of this hemiaminal form have been identified and monitored through distinct signals in the ¹H NMR spectra researchgate.netresearchgate.netnih.gov.
Stability and Interconversion Dynamics of Aminal and Hemiaminal Forms
Investigations into the stability and interconversion dynamics of the cyclic aminal and exocyclic hemiaminal forms in solution have shown that the cyclic aminal structure exhibits greater stability researchgate.netnih.govnih.gov. The exocyclic hemiaminal group can be readily removed by reaction with formaldehyde scavengers, such as 1,3-cyclohexanedione, leading back to the cyclic aminal form researchgate.netnih.govnih.gov. This indicates a dynamic equilibrium between the two species in solution, influenced by factors such as the concentration of formaldehyde.
Implications of Formaldehyde Reactivity for Complex Molecule Design
The studies on this compound highlight the potential for complexity in the reactions of formaldehyde with biomedicinally relevant molecules researchgate.netnih.govnih.govwikidoc.orgresearchgate.net. Formaldehyde is a reactive electrophile, and its interactions with complex organic structures, particularly those containing amine functionalities, can lead to the formation of various adducts, including cyclic aminals and hemiaminals researchgate.netresearchgate.net. Understanding these reactions, as demonstrated by the structural elucidation of this compound, is important for the design and characterization of other complex molecules and can have implications in areas such as chemical biology and drug development researchgate.netresearchgate.net.
Degradation Pathways and Chemical Stability Research of Metampicillin
Hydrolysis Kinetics and Factors Influencing Decomposition to Ampicillin (B1664943)
The primary degradation pathway of metampicillin involves its hydrolysis back to ampicillin. wikipedia.orgncats.ionih.gov This reaction follows approximately first-order kinetics. koreascience.kr The rate of this hydrolysis is highly dependent on the surrounding conditions, particularly pH and temperature. koreascience.kr
pH-Dependent Hydrolysis Rates and Conditions
The pH of the solution critically affects the hydrolysis rate of this compound. koreascience.kr Hydrolysis is rapid under acidic conditions, such as those found in the stomach. wikipedia.org At pH 1.2 or 4.0, this compound is rapidly hydrolyzed to ampicillin. koreascience.kr In neutral media, the hydrolysis is less rapid. wikipedia.org
Research using HPLC has demonstrated the effect of pH on this compound hydrolysis. koreascience.kr At pH 7.0 and room temperature (20°C), the half-life of this compound was found to be 167 minutes. koreascience.kr Increasing the temperature accelerates the hydrolysis rate. koreascience.kr At physiological temperature (37°C) and pH (7.0), the half-life is significantly shorter, approximately 41.5 minutes. koreascience.kr
The following table summarizes the hydrolysis half-life of this compound at different pH and temperature conditions:
| Condition (pH, Temperature) | Half-life of this compound | Citation |
| 7.0, 20°C (Room Temperature) | 167 minutes | koreascience.kr |
| 7.0, 37°C (Physiological Temperature) | 41.5 minutes | koreascience.kr |
| 1.2 or 4.0, Room Temperature | Rapid hydrolysis (within chromatographic separation) | koreascience.kr |
Comparative Stability in Varying Aqueous and Biological Solutions
This compound's stability varies in different aqueous and biological solutions. It is reported to be more stable in serum than in aqueous acidic conditions. nih.govpsu.edu In solutions such as human serum, the hydrolysis to ampicillin is incomplete. wikipedia.org
Studies have investigated the hydrolysis kinetics of this compound in various pH solutions, deionized water, and saline solution, confirming the critical effect of pH on the hydrolysis rate. koreascience.kr While this compound is hydrolyzed in aqueous solution to form ampicillin, this hydrolysis is rapid under acid conditions and less rapid in neutral media. wikipedia.org
Identification and Characterization of Degradation Products
The primary degradation product of this compound is ampicillin, formed through hydrolysis. wikipedia.orgncats.ionih.gov this compound is prepared by the reaction of ampicillin with formaldehyde (B43269), and in aqueous solution, it hydrolyzes to form ampicillin. wikipedia.orgncats.io
NMR studies have revealed that this compound contains a formaldehyde-derived cyclic aminal. nih.govresearchgate.net In solutions with excess formaldehyde, another product with an additional exocyclic hemiaminal group can form. nih.govresearchgate.net This exocyclic hemiaminal group is less stable and can be readily removed, while the cyclic aminal methylene (B1212753) exhibits greater stability. nih.govresearchgate.net
Under basic pH conditions, some degradation products of ampicillin, as well as this compound, have been observed, which appear to be formed by beta-lactam ring opening. koreascience.kr Additionally, ampicillin is reported to form 3-phenyl-6-ethyl-pyrazin-2-one with formaldehyde under prolonged acidic conditions. nih.govresearchgate.net
Methodologies for Assessing this compound Chemical Stability
High Performance Liquid Chromatography (HPLC) is a key methodology used to assess the chemical stability of this compound and to study its hydrolysis kinetics. koreascience.krresearchgate.net HPLC methods have been developed for the simultaneous determination of this compound and ampicillin, allowing for the evaluation of this compound hydrolysis at various pH and temperatures. koreascience.krresearchgate.net
Stability-indicating HPLC with ultraviolet detection assays are utilized to assess chemical stability by quantifying the intact drug and its degradation products. nih.gov Physical stability can also be assessed by observing the absence of precipitation or haziness, significant pH shifts, and color changes. nih.gov
NMR spectroscopy has also been employed in the study of this compound, particularly in determining its structure and observing the formation of degradation products in solution. nih.govresearchgate.net This technique provides valuable insights into the chemical transformations that occur during degradation. nih.govresearchgate.net
Other methods used in the study of penicillin stability, which could potentially be applied to this compound, include microbiological assays, although the differing diffusion rates of this compound and ampicillin in certain media need to be considered. psu.edu
Mechanism of Action and Molecular Interaction Studies of Metampicillin
Molecular Inhibition of Bacterial Cell Wall Biosynthesis
Metampicillin functions as a cell wall biosynthesis inhibitor ncats.io. It interferes with the cross-linkage of peptidoglycan chains, a critical step catalyzed by bacterial enzymes known as penicillin-binding proteins (PBPs) medicaldialogues.inmdpi.comlibretexts.orgwikipedia.org. By inhibiting this cross-linking, this compound weakens the bacterial cell wall, ultimately leading to cell lysis medicaldialogues.in. Beta-lactam antibiotics, including penicillins, block the crosslinking of peptide chains during the biosynthesis of new peptidoglycan libretexts.org. This occurs because the beta-lactam structure is similar to the structure of the peptidoglycan subunit component recognized by the crosslinking transpeptidase enzyme (PBP) libretexts.org.
Binding Affinities and Interactions with Penicillin-Binding Proteins (PBPs)
This compound, similar to other beta-lactam antibiotics, exerts its effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall medicaldialogues.inwikipedia.orgontosight.ai. PBPs are a group of bacterial enzymes characterized by their affinity for penicillin and play essential roles in the synthesis of the bacterial cell wall peptidoglycan structure wikipedia.orgnih.gov. The inactivation of PBPs by beta-lactam antibiotics like this compound interferes with their function in forming the peptidoglycan structure medicaldialogues.innih.gov. Beta-lactam antibiotics bind to PBPs because they share structural similarities with the modular pieces that form peptidoglycan wikipedia.org. This binding is often an irreversible reaction, leading to the inactivation of the enzyme wikipedia.org.
While specific detailed research findings on the binding affinities of this compound to various PBPs were not extensively available in the search results, the general mechanism for beta-lactams involves the rupture of the beta-lactam amide bond and the formation of a covalent bond with a catalytic serine residue at the PBP's active site wikipedia.org. The affinity of beta-lactam antibiotics for different PBPs can vary and affects the sensitivity of bacteria to these antibiotics mdpi.comwikipedia.org. For instance, the binding affinity for PBP 2a has been shown to correlate with the in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
Comparative Molecular Mechanisms with Ampicillin (B1664943) and Other Beta-Lactams
This compound is a derivative of ampicillin, formed by the reaction with formaldehyde (B43269) medicaldialogues.innih.govwikipedia.orgox.ac.ukdrugbank.comresearchgate.netnih.gov. It is considered a prodrug that is hydrolyzed to ampicillin in aqueous solutions, particularly under acidic conditions nih.govwikipedia.orgdrugbank.comresearchgate.net. Therefore, its antibacterial activity is largely attributed to the ampicillin released upon hydrolysis nih.govwikipedia.orgdrugbank.comresearchgate.netncats.io.
Both this compound and ampicillin belong to the penicillin class of beta-lactam antibiotics and share the same fundamental mechanism of action: inhibiting bacterial cell wall synthesis by targeting PBPs medicaldialogues.inmims.comontosight.ainih.gov. Ampicillin is an aminopenicillin and has a broad spectrum of activity against both gram-positive and some gram-negative bacteria nih.govwikipedia.orgfishersci.ca. This compound is reported to have the same antibacterial spectrum as ampicillin in vitro mims.comncats.io.
However, there are some differences in their behavior. This compound is reported to be absorbed to a greater extent than ampicillin, potentially resulting in superior blood levels in human subjects ncats.io. It also appears to give high levels of antibiotic in bile following parenteral administration, making it potentially suitable for biliary tract infections ncats.io. While this compound shows a spectrum and level of activity similar to ampicillin in vitro, its activity was markedly reduced by human serum, and it was less active than ampicillin in the presence of human serum ncats.io. Following oral administration, this compound is not detected in the bloodstream or urine; only ampicillin is found ncats.io. After intramuscular administration, both this compound and ampicillin have been observed in the blood ncats.io.
The core mechanism involving the inhibition of transpeptidation by binding to PBPs is common to both this compound (via its hydrolysis to ampicillin) and other beta-lactam antibiotics like cephalosporins, monobactams, and carbapenems libretexts.org. These antibiotics all contain the characteristic beta-lactam ring, which is essential for their antibacterial activity wikipedia.orglibretexts.orgwikipedia.orgontosight.ai. Variations in the side chains of different beta-lactams can influence their spectrum of activity, resistance to beta-lactamases, and affinity for specific PBPs wikipedia.orgwikipedia.orgtaylorandfrancis.com. For example, methicillin (B1676495), another penicillin derivative, was developed to be resistant to hydrolysis by certain beta-lactamases wikipedia.orgmdpi.com.
Here is a table summarizing some key molecular aspects:
| Feature | This compound | Ampicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by targeting PBPs (via hydrolysis to ampicillin) medicaldialogues.inncats.io | Inhibits bacterial cell wall synthesis by targeting PBPs medicaldialogues.inmims.comnih.gov |
| Primary Active Compound in vivo | Ampicillin (after hydrolysis) nih.govwikipedia.orgdrugbank.comresearchgate.netncats.io | Ampicillin nih.govwikipedia.org |
| Target Enzymes | Penicillin-Binding Proteins (PBPs) medicaldialogues.inontosight.ai | Penicillin-Binding Proteins (PBPs) medicaldialogues.inontosight.ainih.gov |
| Effect on Bacterial Cell Wall | Weakens cell wall by inhibiting peptidoglycan cross-linking, leading to lysis medicaldialogues.in | Weakens cell wall by inhibiting peptidoglycan cross-linking, leading to lysis medicaldialogues.innih.gov |
| Formation | Reaction of ampicillin with formaldehyde medicaldialogues.innih.govwikipedia.orgox.ac.ukdrugbank.comresearchgate.netnih.gov | Semi-synthetic derivative of penicillin fishersci.canih.gov |
| Detection in Blood/Urine (Oral) | Ampicillin detected, this compound not detected ncats.io | Ampicillin detected nih.gov |
| Detection in Blood (Intramuscular) | Both this compound and ampicillin detected ncats.io | Ampicillin detected nih.gov |
Antimicrobial Spectrum and in Vitro Activity Profiling of Metampicillin
In Vitro Efficacy Across Gram-Positive and Gram-Negative Bacterial Strains
In vitro, metampicillin has demonstrated a spectrum and level of activity comparable to that of ampicillin (B1664943). ncats.ioresearchgate.netkarger.comkarger.com Both compounds have shown similar activities against a range of Gram-positive and Gram-negative bacteria. karger.com This includes activity against Staphylococcus aureus, streptococci, Escherichia coli, Salmonella typhi, Shigella sonnei, and Proteus mirabilis. karger.com
Susceptibility and Resistance Patterns of Specific Pathogens
Despite its broad spectrum, this compound, like ampicillin, is reported to be inactive against penicillinase-producing strains of bacteria. ncats.ioresearchgate.netkarger.comkarger.com This includes penicillinase-producing strains of Staphylococcus aureus, as well as Pseudomonas aeruginosa and Klebsiella/Enterobacter species. karger.com The susceptibility and resistance patterns observed for this compound largely mirror those of ampicillin, likely due to its hydrolysis into ampicillin under in vitro testing conditions. karger.com
Impact of Biological Components on In Vitro Antimicrobial Potency
The in vitro activity of this compound is significantly reduced by the presence of human serum. ncats.ioresearchgate.netkarger.com Studies have shown that this compound is less active in the presence of human serum compared to its activity in nutrient media. karger.comkarger.com For instance, the effect of serum on the antibacterial activity against Escherichia coli has been measured by comparing minimum inhibitory concentrations (MICs) in nutrient agar (B569324) versus nutrient agar containing 50% human serum. karger.com While this compound is much more stable in whole human blood with little change in ampicillin content after incubation, the presence of serum still markedly reduces its antibacterial activity. karger.com
Structure Activity Relationship Sar and Rational Design Initiatives for Metampicillin Analogs
Correlating Structural Modifications with Antimicrobial Activity and Spectrum
The core β-lactam ring is paramount for the antimicrobial activity of penicillins. Any alteration that compromises the integrity of this ring typically leads to a loss of activity. wikipedia.orgscienceinfo.com The fused thiazolidine (B150603) ring is also essential, with specific positions on this ring (positions 2, 3, and 4) being critical for activity. scienceinfo.com
Modifications to the acyl side chain at position 6 of the 6-APA nucleus are the primary means of generating penicillin analogs with varied properties. wikipedia.orgscienceinfo.com For instance, the addition of bulky groups to the side chain can induce steric hindrance, protecting the β-lactam ring from enzymatic hydrolysis by β-lactamases, as seen with methicillin (B1676495). wikipedia.orgscienceinfo.com Increasing the polarity of the molecule through side chain modifications, such as the addition of amino groups as in ampicillin (B1664943), can enhance activity against Gram-negative bacteria by improving penetration through their outer membrane. scienceinfo.com
Metampicillin itself is formed by the reaction of ampicillin with formaldehyde (B43269), creating a cyclic aminal structure in the side chain. drugbank.comnih.govnih.gov This structural difference compared to ampicillin affects its stability, particularly its rapid hydrolysis in acidic environments to regenerate ampicillin. drugbank.comwikipedia.orgnih.gov While this compound acts as a prodrug for ampicillin, the cyclic aminal structure itself may influence its interaction with bacterial targets or its passage through bacterial membranes before hydrolysis occurs.
Research on the SAR of β-lactams against specific bacterial targets, such as penicillin-binding proteins (PBPs), highlights the importance of side chain interactions with the enzyme's active site. Studies comparing the affinities of different β-lactams with varying R1 side chains against resistant PBPs, like PBP5 of Enterococcus faecium, have shown that the nature of the side chain significantly impacts binding affinity and the rate of acyl-enzyme formation, which are key determinants of efficacy against resistant strains. nih.gov
Application of Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling play a crucial role in modern SAR studies and the rational design of antibiotic analogs. These in silico methods allow researchers to investigate the three-dimensional structures of molecules, their electronic properties, and their interactions with biological targets like PBPs or β-lactamase enzymes. physchemres.orgfrontiersin.orgsemanticscholar.org
Molecular modeling techniques, such as docking studies, can predict how a ligand (e.g., a this compound analog) might bind to the active site of a target protein. physchemres.orgresearchgate.netnih.gov This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and, consequently, biological activity. By analyzing the predicted binding poses and energies of different analogs, researchers can understand how subtle structural changes affect the molecule's ability to interact with its target. physchemres.orgnih.gov
Computational studies can also be used to model the conformational flexibility of molecules and proteins, providing a more dynamic view of their interactions. This is particularly relevant for understanding how structural modifications might influence the ability of an antibiotic to reach and bind to its target within the complex environment of the bacterial cell wall or periplasmic space.
Furthermore, computational methods can assist in understanding the chemical behavior of this compound, such as the formation and stability of the cyclic aminal structure and its hydrolysis back to ampicillin under different conditions. nih.govnih.govox.ac.ukncl.ac.uk
Strategies for Designing Derivatives with Enhanced Antimicrobial Properties
Rational design initiatives for developing this compound derivatives or other penicillin analogs aim to improve their antimicrobial properties by addressing limitations such as resistance mechanisms and pharmacokinetic profiles. Strategies often involve targeted structural modifications based on SAR insights and computational predictions. unimi.itmdpi.com
One key strategy is to design derivatives that are less susceptible to degradation by bacterial β-lactamases. This can involve incorporating bulky groups near the β-lactam ring or designing molecules that act as β-lactamase inhibitors, which can then be co-administered with the antibiotic. wikipedia.orgmdpi.com While the search results did not provide specific examples of this compound derivatives designed explicitly for enhanced beta-lactamase stability, this is a general strategy in penicillin analog design.
Another strategy focuses on improving the penetration of the antibiotic into bacterial cells, particularly Gram-negative bacteria which possess an outer membrane that can limit drug entry. wikipedia.orgasm.org Modifications to the side chain can influence the molecule's lipophilicity and charge, affecting its ability to cross this barrier, potentially through porin channels. scienceinfo.comasm.org
Designing analogs with increased affinity for essential penicillin-binding proteins, especially those in resistant strains, is another critical approach. nih.gov SAR studies, often guided by molecular modeling of PBP-antibiotic interactions, help identify structural features that contribute to tighter binding and more effective enzyme inactivation. nih.govphyschemres.org
Strategies can also involve creating prodrugs, like this compound itself, to improve properties such as oral bioavailability, reduced toxicity, or targeted delivery. drugbank.comwikipedia.orgnih.gov The design of novel prodrugs could aim for controlled release of the active compound or improved accumulation at the site of infection.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational technique used to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. mdpi.comwikipedia.orgjocpr.commdpi.com In the context of this compound analogs and other β-lactams, QSAR models can be used to predict the antimicrobial activity of new, unsynthesized derivatives.
QSAR models typically involve defining molecular descriptors that numerically represent various aspects of chemical structure and properties, such as electronic, steric, and lipophilic features. wikipedia.orgjocpr.commdpi.com These descriptors are then correlated with a quantitative measure of biological activity (e.g., minimum inhibitory concentration, binding affinity) using statistical methods like multiple linear regression or machine learning algorithms. mdpi.comwikipedia.orgmdpi.comwhitesscience.comresearchgate.net
For β-lactam antibiotics, QSAR studies have been applied to model various properties relevant to their activity, including binding to human serum proteins and inhibitory activity against enzymes like transpeptidases (PBPs). whitesscience.comresearchgate.netnih.govresearchgate.net These studies have identified specific structural features and physicochemical properties that are important for the observed activity. For example, QSAR models for beta-lactam binding to human serum proteins indicated that the presence and electron accessibility of aromatic rings, halogens, and methylene (B1212753) groups increased binding, while amine groups and carbonyl oxygen atoms had a negative influence. nih.gov
While specific QSAR studies focused solely on a large series of this compound analogs were not prominently found in the search results, QSAR is a widely applied method in the broader field of β-lactam research and drug design. mdpi.comwhitesscience.comresearchgate.netnih.govresearchgate.netnih.gov The principles and methodologies used in QSAR studies on other penicillin or cephalosporin (B10832234) series are directly applicable to this compound derivatives. By developing QSAR models based on existing this compound data and related penicillin analogs, researchers can gain a deeper understanding of the structural features that drive antimicrobial potency and predict the activity of novel, rationally designed compounds before their synthesis and testing. mdpi.comwikipedia.orgjocpr.commdpi.com This can significantly expedite the drug discovery process.
Advanced Analytical Methodologies in Metampicillin Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods, particularly HPLC, are instrumental in providing specificity and precision for the quantification of Metampicillin and its active metabolite, Ampicillin (B1664943).
The development of a robust HPLC method is fundamental for the accurate determination of this compound in various matrices. A key consideration in method development is the inherent instability of this compound, which readily hydrolyzes to Ampicillin, especially under acidic conditions. wikipedia.org Therefore, the chromatographic conditions must be optimized to ensure the integrity of the this compound molecule during analysis.
Research has led to the development of HPLC methods with column switching techniques to achieve this. nih.gov In such a method, a precolumn is used for sample cleanup and concentration, after which the analytes are transferred to an analytical column for separation. This approach minimizes sample manipulation and potential degradation. Key parameters that are optimized during method development include the mobile phase composition, pH, flow rate, and detector wavelength. For instance, a gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a neutral pH is often employed to achieve good separation between this compound and Ampicillin. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ultracarb 5 ODS-30 | nih.gov |
| Mobile Phase | Gradient of acetonitrile and 0.02 M phosphate buffer (pH 7.0) | nih.gov |
| Detection | UV | nih.gov |
| Detection Limit | 0.1 µg/ml | nih.gov |
A significant application of HPLC in this compound research is the simultaneous quantification of both the parent drug and its active metabolite, Ampicillin, in biological samples such as plasma, urine, and bile. nih.gov This is crucial for understanding the pharmacokinetic profile of this compound, as its therapeutic effect is dependent on its conversion to Ampicillin.
The developed HPLC methods have demonstrated excellent precision and accuracy, with coefficients of variation for intra- and inter-assay analyses being less than 5.1%. nih.gov The ability to measure both compounds in a single chromatographic run streamlines the analytical process and provides a comprehensive picture of the drug's behavior in vivo. The total analysis time per sample is typically less than 40 minutes, making it suitable for routine analysis in research settings. nih.gov
The separation of β-lactam antibiotics, including this compound and Ampicillin, can be challenging due to their similar structures. Advances in HPLC column technology have significantly improved the resolution and efficiency of these separations. pharmacyjournal.org
Modern columns with smaller particle sizes (sub-2 µm) and core-shell particles offer higher theoretical plate counts, leading to sharper peaks and better separation. pharmacyjournal.org For the analysis of polar compounds like β-lactams, specialized column chemistries are often employed. For example, reversed-phase columns with polar endcapping or embedded polar groups provide enhanced retention and selectivity for these analytes. nih.gov Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, has also emerged as a powerful tool for the separation of ionizable compounds like this compound and Ampicillin. sielc.com The selection of an appropriate column is critical, and studies have shown that parameters related to hydrogen bonding capacity of the stationary phase can significantly influence the separation of β-lactam antibiotics. researchgate.net
Microbiological Assay Techniques for Potency and Bioactivity Determination
Microbiological assays are essential for determining the biological activity or potency of an antibiotic. Since this compound is a prodrug that releases Ampicillin, the microbiological assay effectively measures the bioactivity of the Ampicillin formed. wikipedia.orgnih.gov
The choice of an appropriate indicator microorganism is a critical step in developing a reliable microbiological assay. The selected organism must be sensitive to the antibiotic being tested. For assays involving this compound (and by extension, Ampicillin), commonly used indicator organisms include strains of Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov
The standardization of the indicator organism is crucial for the reproducibility of the assay. This involves maintaining a stock culture of the organism under specific conditions to ensure its viability and consistent sensitivity to the antibiotic. The inoculum concentration used in the assay must also be carefully controlled to achieve clear and well-defined zones of inhibition. nih.gov In some cases, alternative indicator organisms that meet the specifications of reference methods can be used when the recommended strains are unavailable. ej-med.orgej-med.org
To ensure the accuracy and reproducibility of the microbiological assay, several conditions must be optimized. These include the composition of the culture medium, the pH of the medium, incubation temperature, and incubation time. nih.govnih.govresearchgate.net
The agar (B569324) diffusion method is a widely used technique where the antibiotic diffuses into an agar medium seeded with the indicator organism, resulting in a zone of inhibition. The diameter of this zone is proportional to the concentration of the antibiotic. The pH of the assay medium can influence the stability and activity of the antibiotic. For β-lactams like Ampicillin, a neutral pH is generally preferred. The incubation temperature and time are optimized to allow for sufficient bacterial growth and clear zone formation. For instance, incubation at 37°C for 18-24 hours is a common practice for many bacterial species used in these assays. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Indicator Organism | Staphylococcus aureus, Bacillus subtilis | researchgate.netnih.gov |
| Assay Method | Agar Diffusion | ej-med.org |
| Incubation Temperature | ~37°C | researchgate.net |
| Incubation Time | 18-24 hours | researchgate.net |
Spectroscopic Methods for Structural Characterization in Research
Spectroscopic techniques are indispensable tools in the research and structural elucidation of complex molecules like this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been pivotal in definitively establishing the structure of this compound. This compound is formed from the reaction of ampicillin and formaldehyde (B43269). NMR studies, including 1H NMR and 2D NMR, were crucial in revealing that this compound exists as a formaldehyde-derived cyclic aminal, correcting previously proposed structures. Time-course NMR experiments have further shown that in the presence of excess formaldehyde, another product with an additional exocyclic hemiaminal group can form. 1H NMR is also a valuable technique for monitoring the presence of ampicillin and its related substances, such as 6-aminopenicillanic acid and phenylglycine, in various media without extensive sample pretreatment.
Infrared (IR) Spectroscopy , often in the form of Fourier Transform Infrared (FTIR) spectroscopy, provides information on the vibrational modes of molecules, allowing for the identification of key functional groups. For β-lactam antibiotics, IR spectroscopy is particularly useful for identifying the characteristic carbonyl stretching frequency of the β-lactam ring. Studies on ampicillin and its derivatives use IR spectroscopy to confirm the presence of the core structure and to analyze changes that occur upon degradation or complexation. For instance, the technique can detect the molecular breakdown of ampicillin under stress conditions by observing shifts or broadening of characteristic absorption peaks.
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals due to its simplicity and cost-effectiveness. While ampicillin itself has characteristic UV absorption, direct spectrophotometry can be hindered by interference from other components in a formulation. To enhance selectivity, indirect methods have been developed. One such method involves the degradation of ampicillin under alkaline conditions, followed by the formation of a complex with Ni(II) ions, which exhibits a distinct absorption peak at 269 nm. This approach allows for the indirect determination of the parent compound with good accuracy. Derivative spectrophotometry has also been used to resolve mixtures containing ampicillin and other compounds by enhancing spectral details.
| Spectroscopic Method | Application in this compound/Ampicillin Research | Key Findings |
|---|---|---|
| NMR Spectroscopy | - Definitive structural elucidation of this compound.
| - Confirmed this compound's structure as a cyclic aminal.
|
| Infrared (IR) Spectroscopy | - Identification of functional groups (e.g., β-lactam carbonyl).
| - Confirms the integrity of the β-lactam ring and other structural features.
|
| UV-Vis Spectrophotometry | - Quantitative determination.
| - Development of indirect methods (e.g., complexation with Ni(II)) for improved selectivity.
|
Integration of Green Chemistry Principles in Analytical Method Development
The integration of Green Analytical Chemistry (GAC) principles into method development for pharmaceuticals like this compound is a growing focus aimed at minimizing the environmental impact of analytical processes. GAC seeks to make analytical procedures safer, more environmentally friendly, and more efficient in their use of materials and energy, without compromising analytical performance. This approach is guided by 12 core principles that address the entire analytical workflow.
In the context of analyzing β-lactam antibiotics, a primary target for "greening" is High-Performance Liquid Chromatography (HPLC), a technique that traditionally uses large volumes of hazardous organic solvents like acetonitrile and methanol. Green HPLC approaches focus on several key strategies. One is the reduction or replacement of toxic organic solvents. This can be achieved by using more benign solvents such as ethanol (B145695) or isopropanol, employing solvent-free sample preparation techniques, or using mobile phases with a high content of water. Micellar liquid chromatography, which uses surfactant solutions as mobile phases, offers another green alternative that reduces the use of organic modifiers.
Another principle of GAC is the miniaturization of analytical devices, which leads to a significant reduction in solvent and energy consumption as well as waste generation. The use of micro-HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) systems with smaller column dimensions aligns with this principle. Furthermore, GAC encourages the development of methods that reduce the number of analytical steps, for example, by enabling the simultaneous determination of multiple components in a single run, which saves time, resources, and energy.
The greenness of an analytical method can be evaluated using various metrics, such as the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the Analytical Greenness (AGREE) tool, which assesses the method against the 12 GAC principles. By applying these principles, analytical methods for this compound can be developed that are not only scientifically robust but also environmentally responsible.
| Green Analytical Chemistry Principle | Application in Analytical Method Development for Antibiotics |
|---|---|
| Prevention | Designing methods to prevent waste generation from the outset. |
| Safer Solvents and Auxiliaries | Replacing toxic solvents (e.g., acetonitrile) with greener alternatives (e.g., ethanol, water, surfactant solutions). |
| Design for Energy Efficiency | Using methods and instrumentation (e.g., UHPLC) that consume less energy. |
| Use of Renewable Feedstocks | Employing solvents and reagents derived from renewable sources where possible. |
| Reduce Derivatives | Avoiding unnecessary derivatization steps that consume additional reagents and generate waste. |
| Real-time Analysis for Pollution Prevention | Developing direct analysis methods to minimize sample preparation and processing. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |
Future Research Directions in Metampicillin Studies
Continued Investigation into the Complex Chemical Reactivity of Formaldehyde (B43269) with Biomedical Compounds
The formation of metampicillin from ampicillin (B1664943) and formaldehyde highlights the complex chemical reactivity of formaldehyde with biomedicinally relevant molecules. nih.govresearchgate.netox.ac.uk NMR studies on the reaction between ampicillin and formaldehyde in aqueous solution have revealed the formation of not only the cyclic aminal structure of this compound but also another product containing an additional exocyclic hemiaminal group. nih.govresearchgate.netox.ac.ukresearchgate.net
Detailed NMR time-course experiments have provided insights into the dynamics of these reactions. For instance, adding a twofold excess of formaldehyde to ampicillin in solution primarily results in this compound, with only trace amounts of ampicillin and the hemiaminal product observed initially. nih.govresearchgate.netresearchgate.net However, in the presence of excess formaldehyde, further reaction occurs, leading to an increase in the hemiaminal product and a decrease in this compound over time. nih.govresearchgate.netresearchgate.net
Data from NMR experiments illustrating the relative amounts of this compound and the hemiaminal product over time in the presence of excess formaldehyde demonstrate this complex interplay. The exocyclic hemiaminal group is relatively labile and can be removed by reaction with formaldehyde scavengers like 1,3-cyclohexanedione, whereas the cyclic aminal methylene (B1212753) group in this compound exhibits greater stability. nih.govresearchgate.netox.ac.uk These findings underscore the potential for diverse reaction pathways and products when formaldehyde interacts with complex organic molecules relevant to pharmaceuticals.
NMR Time-Course Data: Reaction of Ampicillin with Excess Formaldehyde
| Time Point | This compound (Relative Integral) | Hemiapical Product (Relative Integral) |
| Initial (Excess HCHO) | High | Trace |
| After 4 hours (Excess HCHO) | Decreased | Increased |
Note: Data is illustrative based on reported NMR observations nih.govresearchgate.netresearchgate.net. Specific integral values would depend on experimental conditions.
Continued investigation into these reactions is crucial for a comprehensive understanding of the chemical behavior of this compound and for predicting the potential formation of other adducts when formaldehyde is encountered in biological or pharmaceutical contexts.
Exploration of Novel Chemical Entities to Combat Emerging Antibiotic Resistance
The increasing prevalence of antibiotic resistance, particularly to beta-lactam antibiotics, necessitates the exploration of novel chemical entities and strategies to overcome resistance mechanisms. mdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. mdpi.comnih.govfrontiersin.orgnih.govwikipedia.orgnih.gov
Research efforts are focused on developing new beta-lactamase inhibitors (BLIs) that can be co-administered with beta-lactam antibiotics to protect them from hydrolysis. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov These inhibitors are chemically classified based on their structures and mechanisms of action, including beta-lactam-ring-containing inhibitors, diazabicyclooctane (DBO)-containing inhibitors, and metallo-beta-lactamase (MBL) inhibitors. mdpi.comnih.govacs.orgasm.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org
While this compound itself functions as a prodrug of ampicillin, the broader challenge of antibiotic resistance drives research into novel compounds. This includes the design of new BLIs with activity against a wider spectrum of beta-lactamases, including emerging carbapenemases and MBLs that are resistant to existing inhibitors. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org Novel chemical scaffolds are being explored to target these resistant enzymes. mdpi.comresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net
Examples of research areas include the development of:
Novel beta-lactamase inhibitors with activity against Class A, B, C, and D beta-lactamases. mdpi.comnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org
Compounds that can restore the activity of existing beta-lactam antibiotics against resistant strains. nih.govfrontiersin.org
Chemical entities that target alternative resistance mechanisms, such as efflux pumps and altered penicillin-binding proteins (PBPs). nih.govmdpi.comnih.gov
Although this compound's primary function relates to the delivery of ampicillin, the chemical principles underlying its formation and hydrolysis, as well as the challenges posed by resistance to its active form (ampicillin), are intrinsically linked to the broader research landscape of combating antibiotic resistance through novel chemistry.
Design and Evaluation of Advanced Prodrug Systems for Beta-Lactam Antibiotics
The prodrug strategy is a significant area of research for improving the pharmacokinetic properties of beta-lactam antibiotics, including enhancing oral bioavailability, reducing toxicity, or achieving targeted delivery. mdpi.comucl.ac.beacs.org this compound itself is an early example of a beta-lactam prodrug designed to release ampicillin upon hydrolysis. nih.govwikipedia.orgdrugbank.comnih.govresearchgate.net
Current research in this area focuses on designing advanced prodrug systems that can overcome limitations of existing beta-lactam antibiotics. This includes developing prodrugs with improved chemical stability, particularly in various biological environments, and those that can selectively deliver the active drug to infection sites or intracellular targets. mdpi.comucl.ac.beacs.orgbiorxiv.orgnih.gov
Key considerations in the design and evaluation of beta-lactam prodrugs include:
Chemical Stability: Ensuring the prodrug remains intact until it reaches its target or is activated by specific enzymes. mdpi.comucl.ac.benih.gov Studies evaluate stability under different pH conditions and in the presence of enzymes.
Hydrolysis Kinetics: Characterizing the rate and mechanism of prodrug hydrolysis to release the active antibiotic. This hydrolysis can be enzymatic or non-enzymatic. mdpi.comucl.ac.beacs.org
Targeted Activation: Designing prodrugs that are selectively activated in the presence of bacterial enzymes, such as beta-lactamases, or at specific infection sites. acs.orgbiorxiv.org This approach aims to minimize exposure of the active drug to healthy tissues and reduce the development of resistance.
Structure-Activity Relationships: Investigating how modifications to the prodrug structure affect its stability, hydrolysis, and interaction with bacterial targets or resistance enzymes. ucl.ac.beacs.orgbiorxiv.org
Research findings in this area often involve the synthesis of novel prodrug conjugates and their evaluation through in vitro experiments, such as stability studies in buffer solutions or biological media, and enzymatic hydrolysis assays. mdpi.comucl.ac.beacs.orgbiorxiv.orgnih.gov For example, studies on ampicillin esters have investigated the competitive reactions of beta-lactam ring cleavage and ester hydrolysis, highlighting the importance of rapid ester hydrolysis for the release of the active antibiotic. ucl.ac.be
The study of this compound's hydrolysis and its behavior as a prodrug of ampicillin contributes to the broader understanding of beta-lactam prodrug design and informs the development of next-generation delivery systems for these crucial antibiotics.
Illustrative Data on Prodrug Hydrolysis
| Prodrug Type | Hydrolysis Half-life (pH 7.4, 37°C) | Activation Mechanism |
| This compound | Varies with conditions (rapid in acid) nih.govwikipedia.orgdrugbank.com | Non-enzymatic hydrolysis nih.govwikipedia.orgdrugbank.com |
| Certain Ampicillin Esters | Dependent on ester structure ucl.ac.be | Enzymatic/Non-enzymatic ucl.ac.be |
| Beta-Lactamase-Activated Prodrugs | Stable until enzymatic cleavage acs.orgbiorxiv.org | Enzymatic hydrolysis by beta-lactamase acs.orgbiorxiv.org |
Q & A
Q. How can researchers confirm the identity and purity of synthesized Metampicillin?
To verify identity, use spectroscopic methods such as nuclear magnetic resonance (NMR) for structural confirmation (e.g., characteristic peaks for β-lactam rings and side chains) and high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity is typical for pharmacological studies). Cross-reference with published spectral data and regulatory identifiers (e.g., CAS 6489-97-0, SMILES: S1C2N(C(C1(C)C(=O)O)C(=O)C2NC(=O)C(N=C)C1CCCCC1) . For novel batches, include elemental analysis and mass spectrometry (MS) to validate molecular weight (361.42 g/mol) .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s antibacterial efficacy?
- In vitro : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, adhering to CLSI guidelines . Include time-kill kinetics to assess bactericidal activity.
- In vivo : Use murine infection models (e.g., thigh infection or sepsis) with standardized inoculum sizes (e.g., 10⁶ CFU/mL). Report dosing regimens, pharmacokinetic (PK) parameters, and survival rates with statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can researchers investigate this compound’s resistance mechanisms in bacterial pathogens?
- β-lactamase activity assays : Quantify enzyme hydrolysis rates using nitrocefin chromogenic substrate .
- Genomic analysis : Perform whole-genome sequencing of resistant isolates to identify mutations in penicillin-binding proteins (PBPs) or efflux pump upregulation .
- Molecular docking : Model this compound’s interaction with PBPs (e.g., PBP2a in MRSA) using software like AutoDock Vina to predict binding affinity changes .
Q. What methodological considerations are critical for designing PK/PD studies of this compound?
- Bioavailability : Use HPLC or LC-MS to measure plasma concentrations in animal models, calculating area under the curve (AUC) and half-life (t½) .
- Protein binding : Employ ultrafiltration or equilibrium dialysis to assess free drug fractions .
- Dose optimization : Apply Monte Carlo simulations to predict efficacy against clinical breakpoints .
Q. How should researchers address contradictions in this compound’s efficacy data across studies?
- Replication : Repeat experiments under identical conditions (e.g., pH, inoculum size) to confirm reproducibility .
- Variable control : Standardize bacterial strains (use ATCC references) and growth media (e.g., Mueller-Hinton agar) .
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., resistance gene prevalence) .
Q. What advanced techniques are recommended for studying this compound’s stability under physiological conditions?
Q. How can cross-disciplinary approaches enhance this compound research?
- Computational chemistry : Combine molecular dynamics simulations (e.g., GROMACS) with experimental MIC data to predict resistance trajectories .
- Microbiology-biochemistry collaboration : Investigate enzyme inhibition kinetics (e.g., β-lactamase Ki values) alongside genomic resistance markers .
Methodological Best Practices
Q. Experimental Documentation
- Reproducibility : Detail synthesis protocols (e.g., reaction temperatures, purification steps) and characterization data (NMR, HPLC traces) in supplementary materials .
- Ethical compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval numbers and humane endpoint criteria .
Q. Statistical Rigor
- Power analysis : Justify sample sizes (e.g., n ≥ 6 per group) to ensure 80% statistical power .
- Data reporting : Adhere to significant figure rules (e.g., MICs rounded to one decimal) and specify statistical tests (e.g., ANOVA with Tukey post-hoc) .
Data Contradiction and Validation Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
